Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-
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Overview
Description
Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- is a complex organic compound with the molecular formula C17H10ClNO3S. This compound belongs to the class of heterocyclic compounds known as oxazoles, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of the sulfonyl chloride group makes this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- typically involves the condensation of naphth[1,2-d]oxazole-5-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is usually performed at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Condensation Reactions: The compound can react with hydrazine to form hydrazinoacetyl and disubstituted hydrazine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dry acetone, anhydrous conditions
Catalysts: Potassium carbonate, potassium iodide
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to modify other molecules, making it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 1,3-oxazole and 1,2,4-oxadiazole share structural similarities with Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-.
Sulfonyl Chloride Compounds: Compounds like benzenesulfonyl chloride and toluenesulfonyl chloride have similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- is unique due to the combination of the oxazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable derivatives and modify biomolecules makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
64403-55-0 |
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Molecular Formula |
C17H10ClNO3S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-phenylbenzo[e][1,3]benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C17H10ClNO3S/c18-23(20,21)15-10-14-16(13-9-5-4-8-12(13)15)19-17(22-14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
IWKMQTRODPKAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C4=CC=CC=C43)S(=O)(=O)Cl |
Origin of Product |
United States |
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